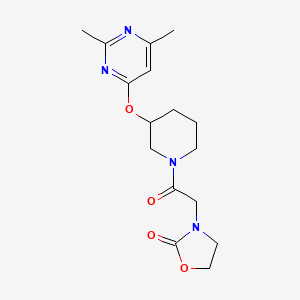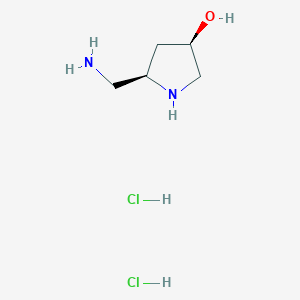![molecular formula C11H13N5O3 B2598639 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448063-81-7](/img/structure/B2598639.png)
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves various methods. One common method is the cyclization of hydrazides . The yield of the synthesized compounds can be confirmed by spectroscopic techniques .
Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
Oxadiazoles can be converted to other five-membered heterocycles. For example, the use of hydrazine hydrate converts 1,3,4-oxadiazoles to triazolamines, while thiourea converts the 1,3,4-oxadiazole ring to the thiadiazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various spectroscopic techniques. For instance, FT-IR can provide information about functional groups present in the compound, while NMR can provide information about the structure of the compound .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is part of a broader class of chemicals that have been synthesized and analyzed for their structural and potential biological activities. For instance, Eleev et al. (2015) explored the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, demonstrating the chemical versatility of pyrazolo[3,4-d][1,3]oxazine compounds in forming various substituted amides and heterocyclic compounds through high-temperature cyclization processes Eleev et al., 2015.
Antiviral and Anticancer Activity
Hebishy et al. (2020) described a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This study suggests the potential for compounds within this chemical family to serve as bases for developing antiviral agents Hebishy et al., 2020. Similarly, Ajeesh Kumar et al. (2016) synthesized a series of novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl substituted with pyrazolo[1,5-a]pyrimidine analogs, demonstrating good anticancer activity against HeLa cell lines Ajeesh Kumar et al., 2016.
Antimicrobial Activity
The antimicrobial potential of related compounds has also been explored. For example, El-hashash et al. (2012) synthesized new 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-derivatives, which showed significant antimicrobial activity, suggesting the utility of these compounds in developing new antimicrobial agents El-hashash et al., 2012.
Antitumor and Antiangiogenic Effects
Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives for their in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These studies indicate that compounds within the oxadiazole and pyrazolo[1,5-a]pyrimidine families have potential as anticancer therapies with abilities to inhibit tumor angiogenesis and cell proliferation Chandrappa et al., 2010.
Mécanisme D'action
Target of Action
Oxadiazoles and pyrazoloxazines are classes of compounds that have been studied for their potential biological activities. For instance, oxadiazoles have been reported to possess a broad spectrum of pharmacological activities such as antiviral, antibacterial, antitumor, antituberculosis, anti-inflammatory, anticonvulsant and anti-Alzheimer activities . .
Biochemical Pathways
Oxadiazoles have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Oxadiazoles have been reported to have a variety of effects at the molecular and cellular level due to their broad spectrum of biological activities .
Propriétés
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-7-13-14-9(19-7)6-12-11(17)8-5-10-16(15-8)3-2-4-18-10/h5H,2-4,6H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCPJDLJBLIYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=NN3CCCOC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2598557.png)




![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-methylphenyl)piperazine](/img/structure/B2598564.png)
![N-[(3,4-dichlorophenyl)methyl]prop-2-enamide](/img/structure/B2598565.png)


![N-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide](/img/structure/B2598571.png)
![1-[4-(4-Methylpyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2598572.png)
![2-[(4-ethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2598574.png)
![2-Bromo-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2598578.png)

